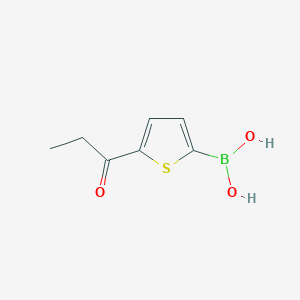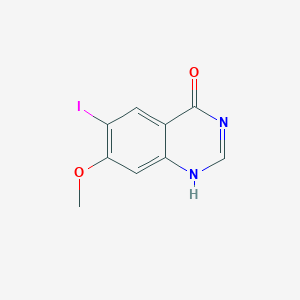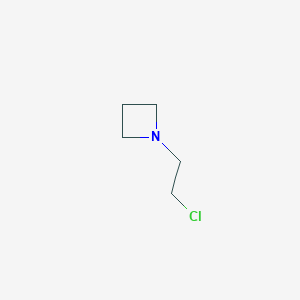
1-(2-Chloroethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)azetidine is a chemical compound with the molecular formula C_6H_11ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a 2-chloroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)azetidine can be synthesized through several synthetic routes. One common method involves the reaction of azetidine with 2-chloroethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound. Additionally, purification techniques, such as distillation or recrystallization, may be employed to obtain the final product.
Chemical Reactions Analysis
1-(2-Chloroethyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of chloroethyl azetidine oxide.
Reduction Reactions: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4). These reactions lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving this compound often involve the replacement of the chlorine atom with other functional groups. Common reagents used in these reactions include nucleophiles such as alkyl halides or amines. The major products formed from these reactions include various azetidine derivatives with different substituents.
Scientific Research Applications
1-(2-Chloroethyl)azetidine has several scientific research applications across various fields:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. Its derivatives may exhibit biological activity against various diseases.
Industry: In the chemical industry, this compound is employed in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Chloroethyl)azetidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved in these interactions can vary, but they often involve the binding of the compound to the active site of the target molecule, resulting in the inhibition or activation of its function.
Comparison with Similar Compounds
1-(2-Chloroethyl)pyrrolidine
1-(2-Chloroethyl)piperidine
1-(2-Chloroethyl)imidazole
1-(2-Chloroethyl)thiazole
Properties
IUPAC Name |
1-(2-chloroethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-2-5-7-3-1-4-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGVBKBMLTNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
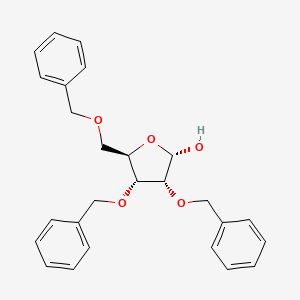
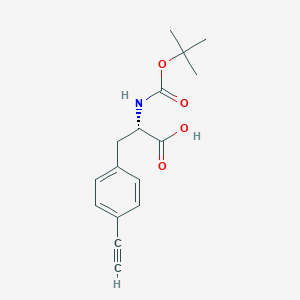
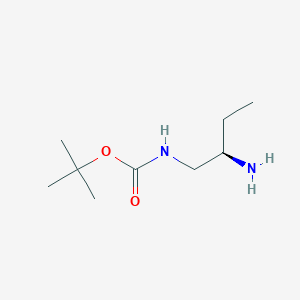
![[(6R,7R)-2-benzhydryloxycarbonyl-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]azanium;chloride](/img/structure/B8099789.png)
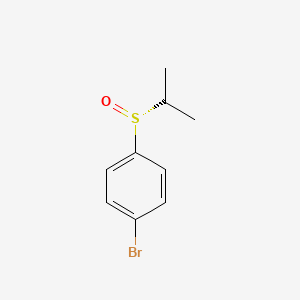
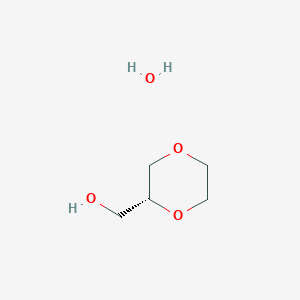
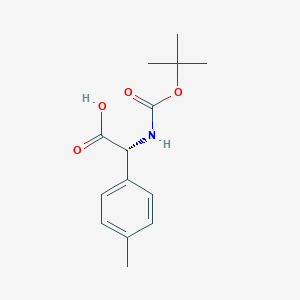
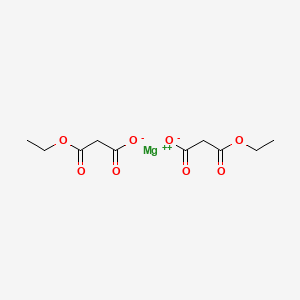
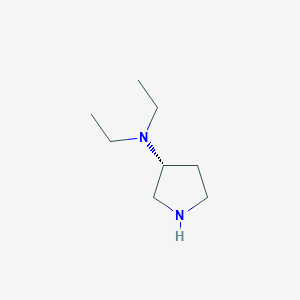
![3-Iodo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B8099838.png)
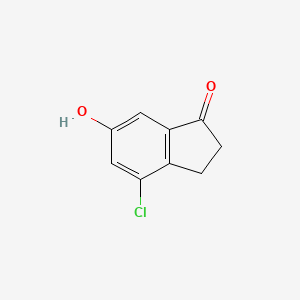
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8099846.png)
